molecular formula C9H9ClFNO2 B1489543 2-chloro-6-fluoro-N-methoxy-N-methylbenzamide CAS No. 1339010-08-0

2-chloro-6-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B1489543
CAS No.: 1339010-08-0
M. Wt: 217.62 g/mol
InChI Key: CVZAWJSSHJDLJV-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-methoxy-N-methylbenzamide is a chemical compound characterized by its molecular structure, which includes a benzamide core with chlorine and fluorine substituents at the 2 and 6 positions, respectively, and N-methoxy-N-methyl groups at the amide nitrogen. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-fluoro-N-methoxy-N-methylbenzamide typically involves the following steps:

  • Benzamide Formation: The starting material, benzamide, is first synthesized through the reaction of benzoic acid with ammonia.

  • Halogenation: Chlorination and fluorination are introduced at the 2 and 6 positions of the benzamide ring using appropriate halogenating agents such as chlorine gas and fluorine gas, respectively.

  • N-Methoxy-N-Methyl Substitution: The amide nitrogen is then substituted with methoxy and methyl groups using reagents like methanol and methyl iodide in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various substituted benzamides and other derivatives.

Scientific Research Applications

2-Chloro-6-fluoro-N-methoxy-N-methylbenzamide has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of halogenated compounds with biological systems.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-6-fluoro-N-methoxy-N-methylbenzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Chloro-N-methoxy-N-methylbenzamide: Similar structure but lacks the fluorine substituent.

  • 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide: Similar structure but with different positions of chlorine and fluorine.

  • 2,6-Difluoro-3-methylbenzamide: Contains fluorine substituents but different positions and additional methyl group.

Uniqueness: 2-Chloro-6-fluoro-N-methoxy-N-methylbenzamide is unique due to its specific halogenation pattern and N-methoxy-N-methyl substitution, which can influence its reactivity and applications compared to similar compounds.

Properties

IUPAC Name

2-chloro-6-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c1-12(14-2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZAWJSSHJDLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC=C1Cl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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